molecular formula C16H23N5O2 B2536109 N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide CAS No. 1311894-47-9

N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide

Cat. No.: B2536109
CAS No.: 1311894-47-9
M. Wt: 317.393
InChI Key: XBLKINFAXHJHEY-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclopentyl moiety, a pyrazole ring, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclopentyl Intermediate: The cyanocyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentyl bromide and sodium cyanide.

    Synthesis of the Pyrazole Derivative: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.

    Formation of the Morpholine Derivative: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halide.

    Coupling Reactions: The final step involves coupling the cyanocyclopentyl intermediate with the pyrazole and morpholine derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Similar in structure due to the presence of the pyrazole ring.

    N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine: Contains multiple pyrazole rings and is used in similar applications.

Uniqueness

N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide is unique due to its combination of a cyanocyclopentyl group, a pyrazole ring, and a morpholine ring, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[2-(pyrazol-1-ylmethyl)morpholin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c17-13-16(4-1-2-5-16)19-15(22)12-20-8-9-23-14(10-20)11-21-7-3-6-18-21/h3,6-7,14H,1-2,4-5,8-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLKINFAXHJHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCOC(C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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